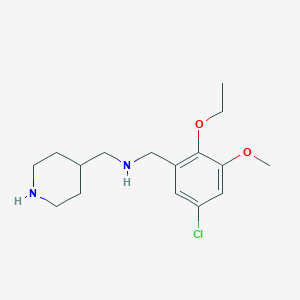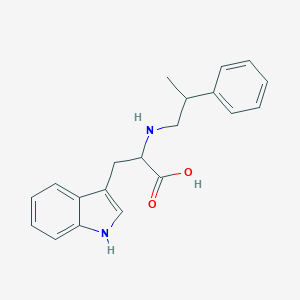![molecular formula C17H20FNO B271660 N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271660.png)
N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that has been used in scientific research to study the effects of amphetamines on the brain and body. The purpose of
Mecanismo De Acción
N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine include increased heart rate, blood pressure, and body temperature. It also causes appetite suppression, increased wakefulness, and decreased fatigue. Chronic use of the drug can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine in lab experiments include its potency, purity, and well-documented synthesis method. It is also a useful tool for studying the effects of amphetamines on the brain and body. The limitations of using the drug in lab experiments include its potential for abuse and addiction, as well as the ethical considerations of using a controlled substance in research.
Direcciones Futuras
For research include studying its long-term effects and potential therapeutic uses.
Métodos De Síntesis
The synthesis of N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine involves the reaction of 4-fluorobenzaldehyde with 2-aminopropan-1-ol in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with benzyl chloride to produce the final product. The synthesis method has been well documented in scientific literature and can be performed with high yield and purity.
Aplicaciones Científicas De Investigación
N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine has been used in scientific research to study the effects of amphetamines on the brain and body. It has been used as a reference standard for analytical purposes in forensic and clinical toxicology. It has also been used to study the pharmacokinetics and pharmacodynamics of amphetamines in animals and humans.
Propiedades
Nombre del producto |
N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine |
|---|---|
Fórmula molecular |
C17H20FNO |
Peso molecular |
273.34 g/mol |
Nombre IUPAC |
N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C17H20FNO/c1-13(2)19-11-15-4-3-5-17(10-15)20-12-14-6-8-16(18)9-7-14/h3-10,13,19H,11-12H2,1-2H3 |
Clave InChI |
CCERPQSYPYHXGN-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F |
SMILES canónico |
CC(C)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)


![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)